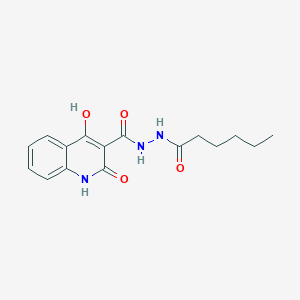
N'-hexanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-hexanoyl-hydrazide is a complex organic compound with the molecular formula C16H19N3O4. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The compound’s structure includes a quinoline core, a hydroxy group, and a hexanoyl-hydrazide moiety, making it a unique and valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-hexanoyl-hydrazide typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with hexanoyl hydrazide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-hexanoyl-hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications. For example, oxidation can lead to the formation of quinone derivatives, which are known for their antimicrobial properties .
Applications De Recherche Scientifique
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-hexanoyl-hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-hexanoyl-hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid cyclooctylamide
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid cyclopentylamide
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N’-octanoyl-hydrazide
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N’-acetyl-hydrazide
Uniqueness
What sets 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-hexanoyl-hydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hexanoyl-hydrazide moiety, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C16H19N3O4 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
N'-hexanoyl-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C16H19N3O4/c1-2-3-4-9-12(20)18-19-16(23)13-14(21)10-7-5-6-8-11(10)17-15(13)22/h5-8H,2-4,9H2,1H3,(H,18,20)(H,19,23)(H2,17,21,22) |
Clé InChI |
DLDRUJLEASCBNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B15081483.png)
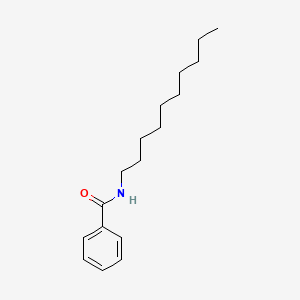
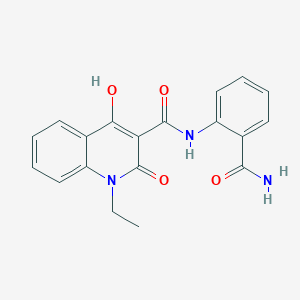

![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
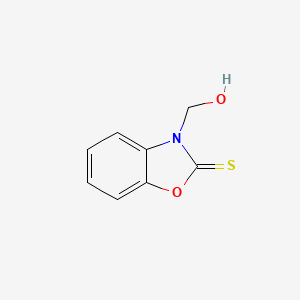
![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)
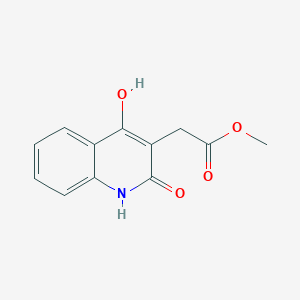
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
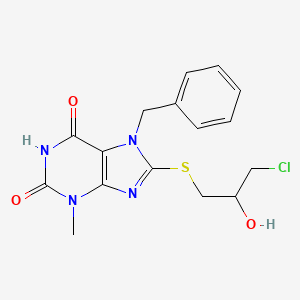
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
